![molecular formula C6H9ClN4 B2474358 5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole CAS No. 1700118-39-3](/img/structure/B2474358.png)
5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole
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Overview
Description
The compound “5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole” is a complex organic molecule. It seems to contain a tetrazole ring, which is a heterocyclic compound consisting of a 5-member ring of four nitrogen atoms and one carbon atom . It also has a cyclopropyl group (a three-carbon ring) and a chloroethyl group (a two-carbon chain with a chlorine atom attached) .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the tetrazole ring. The exact structure would depend on the specific locations of the cyclopropyl and chloroethyl groups on the tetrazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tetrazole ring, which is known to participate in various chemical reactions. The chloroethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the tetrazole ring) would influence its properties .Scientific Research Applications
- Application : It facilitates the removal of alkyl groups from tertiary amines, a crucial step in organic synthesis and drug development .
- Application : These carbonates find use in various chemical transformations, including the synthesis of pharmaceutical intermediates and agrochemicals .
- Application : Researchers use it to determine multiple drugs of abuse in biological fluids using capillary electrophoresis with native fluorescence and laser-induced fluorescence detection .
- Application : It enables the chemoselective desilylation of silyl-protected alcohols, a valuable technique in synthetic chemistry .
- Application : This reaction is essential for modifying and functionalizing organic molecules in drug discovery and materials science .
Selective N-Dealkylation of Tertiary Amines
Preparation of Alkyl 1-Chloroethyl Carbonates
N-Demethylation Reaction for Drug Determination
Catalyst for Chemoselective Desilylation
Benzhydryl Group Cleavage from Amines
Solubility Enhancement and Derivatization
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(1-chloroethyl)-1-cyclopropyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-4(7)6-8-9-10-11(6)5-2-3-5/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBQECGXKYFQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C2CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-chloroethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole |
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